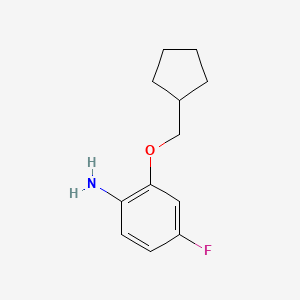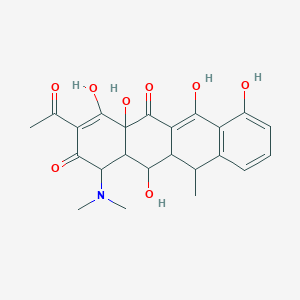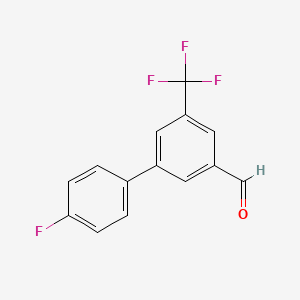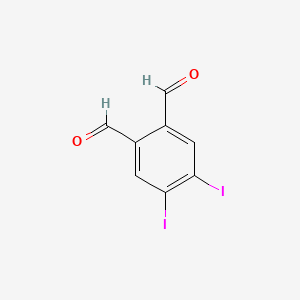![molecular formula C19H20O4 B12076900 Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester is a chemical compound with a complex structure It is an ester derivative of propenoic acid, featuring a methoxy group and a methylphenoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester typically involves esterification reactions. One common method is the reaction of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization techniques can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]- and ethanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted esters or other functionalized derivatives.
科学研究应用
Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Similar structure with a hydroxyl group instead of a methoxy group.
Propenoic acid, 3-phenyl-, ethyl ester: Lacks the methoxy and methylphenoxy groups, resulting in different chemical properties.
Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Similar structure but with a different ester group.
Uniqueness
Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester is unique due to the presence of both methoxy and methylphenoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C19H20O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
ethyl (E)-3-[4-methoxy-3-(4-methylphenoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-4-22-19(20)12-8-15-7-11-17(21-3)18(13-15)23-16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3/b12-8+ |
InChI 键 |
PSVOWHJBWQMDQO-XYOKQWHBSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC2=CC=C(C=C2)C |
规范 SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


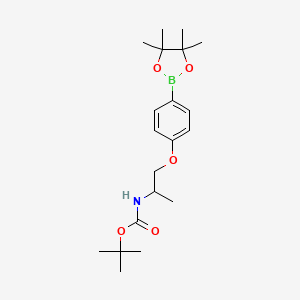
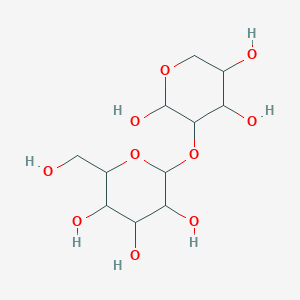
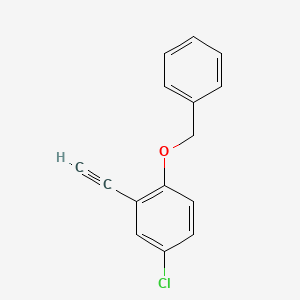
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)


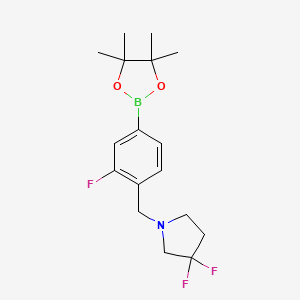

![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
